molecular formula C14H17ClN4OS B2551869 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1286697-95-7

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2551869
CAS No.: 1286697-95-7
M. Wt: 324.83
InChI Key: BFWOZVSMRVLNNL-UHFFFAOYSA-N
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Description

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and X-ray Structure Characterisation of Novel Pyrazole Carboxamide Derivatives A study by Lv, Ding, and Zhao (2013) focused on the synthesis of novel pyrazole carboxamide derivatives containing the piperazine moiety. The structural confirmation of these derivatives, including one structurally similar to the queried compound, was achieved through IR, 1H NMR, and HRMS spectroscopy, alongside X-ray crystal analysis. This research underscores the synthetic routes and structural elucidation of pyrazole derivatives, contributing to the broader understanding of such compounds' chemical properties and potential applications (Lv, Ding, & Zhao, 2013).

Biological Activities

Synthesis and Characterization of New Pyrazole and Isoxazole Derivatives as Potential Antibacterial and Antifungal Agents In 2022, Sanjeeva, Reddy, and Venkata synthesized and characterized novel 1,5-disubstituted pyrazole and isoxazole derivatives. These compounds were tested for their antibacterial activity against various bacterial strains and antifungal activity against different fungi. The study highlights the potential of pyrazole derivatives, similar to the compound of interest, as effective antimicrobial agents (Sanjeeva, Reddy, & Venkata, 2022).

EST64454 A Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management

Díaz et al. (2020) reported on EST64454, a σ1 receptor antagonist with a pyrazole core, highlighting its synthesis, pharmacological activity, aqueous solubility, and antinociceptive properties in mouse models. Although this research focuses on a clinical candidate for pain management, it exemplifies the broader therapeutic potential of pyrazole derivatives in biomedical research (Díaz et al., 2020).

Molecular Docking and Anticancer Activity

Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines as Anticancer and Antimicrobial Agents Katariya, Vennapu, and Shah (2021) synthesized a series of novel compounds combining oxazole, pyrazoline, and pyridine moieties, evaluating their anticancer activity against a panel of 60 cancer cell lines and conducting in vitro antibacterial and antifungal tests. The study included molecular docking studies to understand the interaction of these compounds with biological targets, indicating their potential utility in addressing microbial resistance and cancer treatment (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c15-13-3-2-12(21-13)14(20)18-9-6-17(7-10-18)8-11-19-5-1-4-16-19/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWOZVSMRVLNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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